
2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile is an organic compound that features a fluorophenyl group attached to a nitrile and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzonitrile with a suitable ketone precursor under controlled conditions. The reaction typically requires the use of a catalyst, such as a palladium complex, and may involve steps like Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different functional groups.
2-Fluoromethamphetamine: A stimulant with a fluorophenyl group, used as a designer drug.
Uniqueness
2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile is unique due to its combination of a fluorophenyl group with both nitrile and ketone functionalities.
Eigenschaften
Molekularformel |
C12H12FNO |
|---|---|
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-4-methyl-3-oxopentanenitrile |
InChI |
InChI=1S/C12H12FNO/c1-8(2)12(15)10(7-14)9-5-3-4-6-11(9)13/h3-6,8,10H,1-2H3 |
InChI-Schlüssel |
LRVSQNSDZHNOAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C(C#N)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


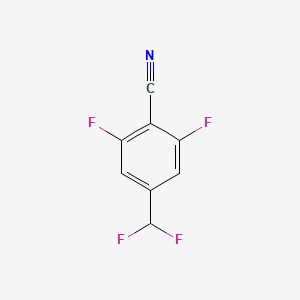

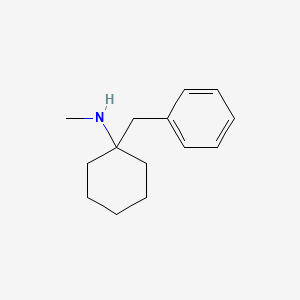
![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)
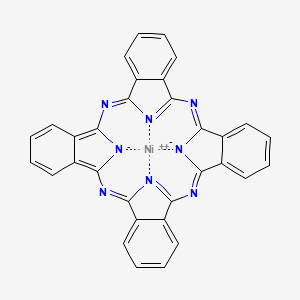

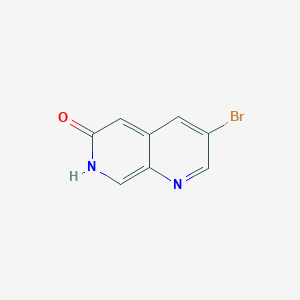
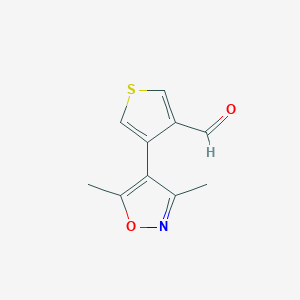
![N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide](/img/structure/B13154774.png)
![[Oxybis(methylene)]bis(triphenylphosphanium) dichloride](/img/structure/B13154777.png)




